7-Octadienoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

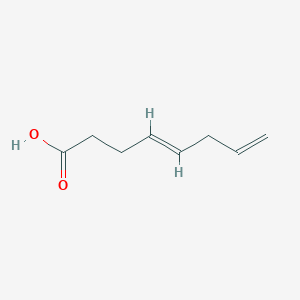

7-Octadienoic acid is a chemical compound with the molecular formula C8H12O2 . It has an average mass of 140.180 Da and a mono-isotopic mass of 140.083725 Da .

Synthesis Analysis

In order to find new lead compounds with high fungicidal activity, (Z/E)-3,7-dimethyl-2,6-octadienoic acids were synthesized via selective two-step oxidation using the commercially available geraniol/nerol as raw materials . Twenty-eight different (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives were prepared by reactions of (Z/E)-carboxylic acid with various aromatic and aliphatic amines, followed by oxidation of peroxyacetic acid to afford their 6,7-epoxy analogues .Molecular Structure Analysis

The molecular structure of 7-Octadienoic acid is characterized by a double-bond stereo . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Chemical Reactions Analysis

The surface structure and reaction pathways of 7-octenoic acid were studied on a clean copper substrate in ultrahigh vacuum using a combination of reflection–absorption infrared spectroscopy, X-ray photoelectron spectroscopy, temperature-programmed desorption and scanning-tunneling microscopy . 7-Octenoic acid adsorbs molecularly on copper below ∼260 K in a flat-lying configuration at low coverages, becoming more upright as the coverage increases .Physical And Chemical Properties Analysis

7-Octadienoic acid has a density of 1.0±0.1 g/cm3, a boiling point of 262.3±9.0 °C at 760 mmHg, and a flash point of 169.1±9.6 °C . It has a molar refractivity of 40.8±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 142.4±3.0 cm3 .Scientific Research Applications

Microbial Production of Hydroxy Fatty Acids

7-Octadienoic acid: can be used as a precursor in microbial processes to produce hydroxy fatty acids (HFAs). These HFAs have significant biological properties and are utilized in various industries as additives in foodstuffs, resins, waxes, nylons, plastics, lubricants, cosmetics, coatings, and paintings . For instance, Pseudomonas aeruginosa strains have been studied for their efficiency in converting unsaturated fatty acids into valuable HFAs .

Antimicrobial and Antibiotic Properties

Research has shown that HFAs derived from 7-Octadienoic acid exhibit antimicrobial activities against foodborne pathogenic bacteria and plant pathogenic bacteria. This makes them potential candidates for developing new antibiotics and anti-inflammatory agents, as well as for use in cancer treatment due to their anti-cancer activities .

Industrial Applications

The chemical structure of 7-Octadienoic acid allows it to be a versatile compound in industrial applications. It can be used to synthesize polymers and resins with specific properties, such as increased flexibility or improved thermal stability. Its derivatives can also serve as plasticizers or stabilizers in the production of plastics and rubber .

Fungicidal Activities

Compounds synthesized from 7-Octadienoic acid have been investigated for their fungicidal properties. This research is crucial for agriculture, where such compounds could be used to protect crops from fungal infections, thereby reducing crop losses and improving food security .

Safety and Hazards

properties

IUPAC Name |

(4E)-octa-4,7-dienoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2,4-5H,1,3,6-7H2,(H,9,10)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANMCTRTXMRTRY-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC=CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC/C=C/CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Octadienoic acid | |

Q & A

Q1: What are some examples of naturally occurring 7-octadienoic acid derivatives and where are they found?

A1: Several 7-octadienoic acid derivatives have been isolated from various plant sources:

- (2E)-2,6-dimethyl-6-hydroxy-2,7-octadienoic acid (menthiafolic acid) and its glycosides: Found in the pods of Acacia concinna [].

- (2E)-6-hydroxy-2-hydroxymethyl-6-methyl-2,7-octadienoic acid and its glycosides: Also identified in the pods of Acacia concinna [].

- (6S)-2-trans-6-α-L-arabinopyranosyloxy-2,6-dimethyl-2,7-octadienoic acid and (6S)-2-trans-2,6-dimethyl-6-[3-O-(β-D-glucopyranosyl)-4-O-(2-methylbutyroyl)-α-L-arabino-pyranosyloxy]-2,7-octadienoic acid: Isolated from the fruits of Gymnocladus chinensis [].

- 2,7-dimethyl-4-hydroxy-5(E),7-octadienoic acid lactone (marmelo lactone A and B): Identified as the main flavor components in quince fruit (Cydonia oblonga Mill.) [].

Q2: How were the structures of these naturally occurring 7-octadienoic acid derivatives elucidated?

A2: Researchers primarily relied on spectroscopic methods to determine the structures of these compounds. These methods included:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the carbon and hydrogen framework of the molecule, including stereochemical details [, , ].

- Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation patterns, providing clues about the structure [].

- Infrared (IR) Spectroscopy: Offers information about the functional groups present in the molecule [].

Q3: What is significant about the discovery of marmelo lactone A and B?

A3: Marmelo lactone A and B, identified as the 2,4-trans and 2,4-cis stereoisomers of 2,7-dimethyl-4-hydroxy-5(E),7-octadienoic acid lactone, are significant because they are the main contributors to the characteristic aroma of quince fruit []. These lactones were isolated and characterized from a natural source for the first time, contributing to our understanding of flavor compounds in fruits.

Q4: Were there any synthetic approaches explored for these 7-octadienoic acid derivatives?

A4: Yes, researchers investigated the synthesis of (+)-marmelo lactone A and B to confirm their absolute configurations. The synthesis started from erythro and threo-γ-methyl-L-glutamic acid, utilizing reactions that retained the stereochemistry at each step []. This successful synthesis confirmed the structures and absolute configurations of these important flavor molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2777690.png)

![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2777705.png)

![(2Z)-6-chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2777706.png)

![1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2777711.png)

![(Z)-2-Cyano-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2777712.png)